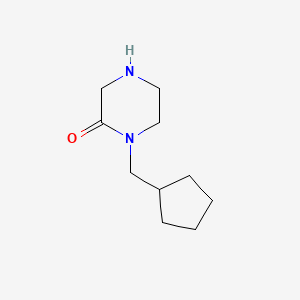
1-(Cyclopentylmethyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentylmethyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1-(Cyclopentylmethyl)piperazin-2-one, also known as CPMP, is a chemical compound that belongs to the class of piperazine derivatives . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Result of Action
, it can be inferred that CPMP may have diverse effects at the molecular and cellular levels.
生物活性
1-(Cyclopentylmethyl)piperazin-2-one, also known as CPMP, is a piperazine derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and neuropharmacological contexts. This article will delve into the biological activity of CPMP, summarizing key findings from various studies, and presenting data in tabular form for clarity.
- Molecular Formula : C10H18N2O
- Molecular Weight : 182.267 g/mol
- CAS Number : 1283418-95-0
Antimicrobial Activity
CPMP has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of CPMP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Listeria monocytogenes | 8 µg/mL |
In a study by BenchChem, CPMP was highlighted for its broad-spectrum antimicrobial activity, particularly noting its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
Anticancer Activity
The anticancer potential of CPMP has been explored in various cellular models. Studies have shown that it can induce apoptosis in cancer cells, primarily through the activation of caspase pathways.
Table 2: Cytotoxic Activity of CPMP on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MV4-11 (Leukemia) | 15 | Caspase activation | |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |
The cytotoxic effects were attributed to the compound's ability to interfere with cell cycle progression and promote apoptotic pathways, making it a candidate for further development in cancer therapy.
Neuropharmacological Effects
Emerging research suggests that CPMP may also possess neuropharmacological properties. Preliminary studies indicate potential benefits in modulating neurotransmitter systems, which could be relevant for treating neurological disorders.
Table 3: Neuropharmacological Effects of CPMP
| Effect | Observed Outcome | Reference |
|---|---|---|
| Dopamine receptor modulation | Increased dopamine release | |
| Serotonin receptor interaction | Enhanced serotonin activity |
These findings suggest that CPMP could be explored as a therapeutic agent in neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of CPMP against various resistant bacterial strains. The results demonstrated that CPMP outperformed traditional antibiotics like ampicillin against MRSA and P. aeruginosa, indicating its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment : In a laboratory setting, researchers treated cancer cell lines with varying concentrations of CPMP and observed significant reductions in cell viability, particularly in leukemia cells. The mechanism was linked to apoptosis mediated by caspase activation .
- Neuropharmacology Investigation : Initial investigations into the neuropharmacological effects of CPMP revealed promising interactions with dopamine and serotonin receptors, suggesting its potential utility in treating psychiatric disorders or enhancing cognitive function .
属性
IUPAC Name |
1-(cyclopentylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-7-11-5-6-12(10)8-9-3-1-2-4-9/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXLVVZYRKBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













